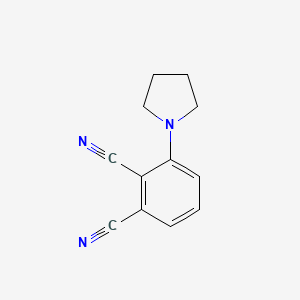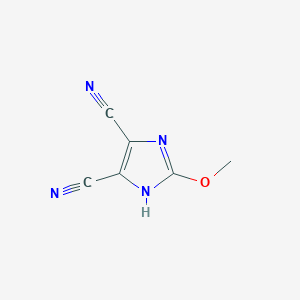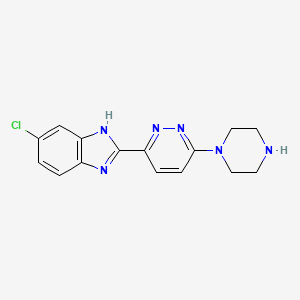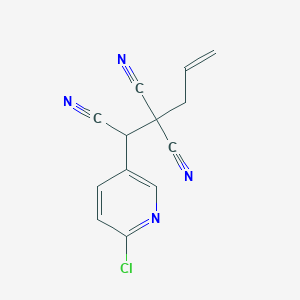![molecular formula C14H15NO B8625173 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)](/img/structure/B8625173.png)
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both a hydroxyl group and an ethylbenzyl group in its structure makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) typically involves the reaction of 4-hydroxypyridine with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group or the ethylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, while the ethylbenzyl group can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Hydroxypyridine: Lacks the ethylbenzyl group, making it less hydrophobic and potentially less active in certain biological systems.
3-Benzyl-4-hydroxypyridine: Similar structure but with a benzyl group instead of an ethylbenzyl group, which may affect its reactivity and biological activity.
3-(4-Methylbenzyl)-4-hydroxypyridine: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and interactions.
Uniqueness: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is unique due to the presence of the ethylbenzyl group, which enhances its hydrophobicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-5-12(6-4-11)9-13-10-15-8-7-14(13)16/h3-8,10H,2,9H2,1H3,(H,15,16) |
InChI Key |
CHXYIDRAMVTCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CNC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-(3-fluorophenyl)urea](/img/structure/B8625112.png)






![5-[(2-Cyanoaziridin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B8625166.png)


